molecular formula C28H41NO3 B8235445 (5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide

(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide

Cat. No. B8235445
M. Wt: 439.6 g/mol
InChI Key: MVVPIAAVGAWJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide is a useful research compound. Its molecular formula is C28H41NO3 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Quantitation

  • A labile intermediate phospho-anandamide, incorporating (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide, has been synthesized for quantitation in novel biosynthetic pathways, particularly in mouse brain and macrophages. This synthesis aids in precise quantitation due to the compound's low concentration and chemical instability (Cheng et al., 2008).

Inhibitors of Monoacylglycerol Hydrolysis

  • A series of heterocyclic analogues based on the structure of 2-arachidonoylglycerol, including (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide variants, were synthesized. These compounds are instrumental in inhibiting monoacylglycerol lipase and fatty acid amide hydrolase activities, providing insights for drug development (Cisneros et al., 2007).

Endocannabinoid Transporter Inhibitors

  • Arachidonic acid derivatives, including variations of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide, were synthesized and evaluated as endocannabinoid transporter inhibitors. These derivatives have shown significant potency and selectivity, making them important for understanding the regulation of endocannabinoid levels and potential drug targets (López-Rodríguez et al., 2003).

Analgesic Derivatives

  • N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol, and its derivatives, which include (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide, have been explored for their analgesic properties and interactions with cannabinoid receptors (Sinning et al., 2008).

Cyclooxygenase Inhibition

  • The compound has been associated with cyclooxygenase (COX) activity, playing a role in the formation of prostaglandins and thromboxanes, and is targeted by various non-steroidal anti-inflammatory drugs (NSAIDs) (Izzo & Mitchell, 2019).

Chemical Synthesis Studies

  • Various chemical synthesis studies involving compounds related to (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide have been conducted to explore their potential in drug development and understanding of biological processes. These studies include the synthesis of metabolites of icosapentaenoic and docosahexaenoic acids, and the synthesis of novel tetrazole-containing macrocycles (Flock & Skattebol, 2000), (Zubarev et al., 2001).

properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVPIAAVGAWJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 2
Reactant of Route 2
(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 3
Reactant of Route 3
(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 4
(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 5
Reactant of Route 5
(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 6
Reactant of Route 6
(5Z,8Z,11Z,14Z)-N-(3,4-dihydroxyphenethyl)icosa-5,8,11,14-tetraenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.